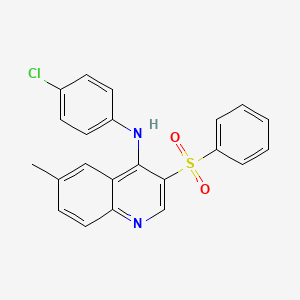

N-(4-chlorophenyl)-6-methyl-3-(phenylsulfonyl)quinolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-chlorophenyl)-6-methyl-3-(phenylsulfonyl)quinolin-4-amine” is a quinoline derivative. Quinoline derivatives are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of quinoline derivatives often involves sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of the resulting amine with different aryl isocyanates . In the course of attempting to synthesize N4-propargylquinolin-3,4-diamine from its 3-nitro precursor, the reduction using stannous chloride dihydrate in ethanol gave a minor amount of the desired product, but a considerable fraction of the product mixture was found to consist of an unknown compound .Molecular Structure Analysis

Quinoline, also called benzopyridine, is a well-known nitrogenous tertiary base containing a hetero nucleus with the chemical formula C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . The quinoline scaffold was first extracted in 1834 from coal tar by German analytical chemist Friedlieb Ferdinand Runge .Chemical Reactions Analysis

Quinoline derivatives have been used in various chemical reactions. For instance, they have been used in the transition metal-mediated construction of aromatic nitrogen heterocycles . Furthermore, quinoline-8-amines, which act as valuable directing groups, ligands for coordination chemistry, as well as agents for various diseases, can be considered as structural isomers of methylquinoxalines .Physical And Chemical Properties Analysis

Quinoline is a pungent hygroscopic colorless oily liquid . It has a molecular weight of 129.16 g/mol . More specific physical and chemical properties of “N-(4-chlorophenyl)-6-methyl-3-(phenylsulfonyl)quinolin-4-amine” are not available in the retrieved sources.Aplicaciones Científicas De Investigación

- Anti-Inflammatory Activity : Researchers have explored the anti-inflammatory potential of this compound. Specifically, compounds 4 and 6 demonstrated promising activity by inhibiting pro-inflammatory cytokines TNF-α and IL-6 . These findings suggest its relevance in developing novel anti-inflammatory drugs.

- Antibacterial and Antifungal Activity : Compounds 6, 8, 10, and 11 exhibited significant antimicrobial activity against various pathogenic bacteria and fungi. Their minimum inhibitory concentration (MIC) values ranged from 10 to 30 μg/mL . This highlights their potential as antimicrobial agents.

- Surface-Mediated Synthesis : The compound’s structure can be harnessed for the surface-mediated synthesis of 2D covalent organic frameworks (COFs). For instance, 1,3,5-tris(4-bromophenyl)benzene, a derivative of this compound, has been studied on graphite, copper, and silver surfaces . COFs find applications in materials science and catalysis.

- Antiviral Potential : Some derivatives of this compound exhibit favorable binding interactions with thymidylate kinase, an enzyme involved in DNA synthesis. These interactions suggest potential antiviral activity .

- Quinoline Moiety : The quinoline moiety, present in this compound, has been extensively studied due to its diverse biological activities. Quinoline derivatives have been explored as antimalarial, antibiotic, anticancer, and antitubercular agents .

- Regioselective Arylation : Benzenesulfonyl chlorides, related to this compound, have been used in palladium-catalyzed direct arylations of thiophenes. These reactions allow regioselective access to β-arylated thiophenes, demonstrating the compound’s synthetic utility .

Medicinal Chemistry and Drug Development

Antimicrobial Agents

Covalent Organic Frameworks (COFs)

Thymidylate Kinase Inhibition

Heterocyclic Chemistry

Synthetic Chemistry

Mecanismo De Acción

The mechanism of action of quinoline derivatives is often associated with their bioassay and their interaction with cells . They are designed and synthesized by chemists through new strategies on par with the reported methods . Subsequently, the synthesized molecules are screened for their efficacy against the typical drugs in the market .

Direcciones Futuras

Quinoline derivatives have been used as antimalarial, antibiotic, anticancer, antihypertensive, tyrokinase PDGF-RTK inhibition, anti-HIV, and antitubercular agents . Therefore, the future research directions could involve further exploration of the therapeutic potential of “N-(4-chlorophenyl)-6-methyl-3-(phenylsulfonyl)quinolin-4-amine” and its derivatives. Additionally, the development of more efficient and green synthesis methods for quinoline derivatives could also be a promising research direction .

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O2S/c1-15-7-12-20-19(13-15)22(25-17-10-8-16(23)9-11-17)21(14-24-20)28(26,27)18-5-3-2-4-6-18/h2-14H,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYMESABMPEVNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-8-Methoxy-4-methyl-10-oxa-4-azatetracyclo[7.6.1.01,11.05,16]hexadeca-5(16),6,8-trien-13-ol](/img/structure/B2736570.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2736571.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-(dimethylamino)propyl)oxalamide](/img/structure/B2736573.png)

![3,5-Dimethyl-4-[[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2736577.png)

![N-(3-ethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2736579.png)

![N-[(4-fluorophenyl)methyl]-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2736585.png)

![Ethyl ({3-cyano-5-[(2-fluorophenyl)carbamoyl]-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2736586.png)